Home > Products > Screening Compounds P88755 > Esculentin-1-OR4
Esculentin-1-OR4 -

Esculentin-1-OR4

Catalog Number: EVT-245879
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Esculentin-1-OR4 belongs to the class of antimicrobial peptides (AMPs), specifically within the family of esculentins. These peptides are characterized by their ability to disrupt bacterial membranes, leading to cell lysis. The classification of esculentin-1-OR4 is based on its structural features, including its cationic nature and amphipathicity, which are crucial for its interaction with microbial membranes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Esculentin-1-OR4 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids using coupling reagents such as HBTU (O-(Benzotriazol-1-yl) N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed for protecting amino groups during synthesis.

Once the desired peptide sequence is assembled, cleavage from the solid support is performed using trifluoroacetic acid (TFA), followed by purification through high-performance liquid chromatography (HPLC). Characterization techniques such as mass spectrometry and circular dichroism spectroscopy are utilized to confirm the identity and secondary structure of the synthesized peptide .

Molecular Structure Analysis

Structure and Data

The molecular structure of Esculentin-1-OR4 exhibits a characteristic alpha-helical conformation, which is essential for its biological activity. The peptide typically consists of 21 amino acids, with a net positive charge that facilitates its interaction with negatively charged bacterial membranes.

Key structural data includes:

  • Molecular Weight: Approximately 2,500 Da.
  • Isoelectric Point: Around 9.0, indicating a predominantly basic nature.
  • Secondary Structure: Predominantly alpha-helical in membrane-mimicking environments .
Chemical Reactions Analysis

Reactions and Technical Details

Esculentin-1-OR4 primarily acts through membrane-disrupting mechanisms. Upon contact with bacterial membranes, it inserts itself into the lipid bilayer, leading to pore formation or membrane destabilization. This action results in leakage of cellular contents and ultimately cell death.

Research has shown that variations in the peptide sequence can influence its efficacy against different bacterial strains. For instance, modifications that enhance cationicity or alter hydrophobicity can significantly improve antimicrobial activity .

Mechanism of Action

Process and Data

The mechanism by which Esculentin-1-OR4 exerts its antimicrobial effects involves several key steps:

  1. Membrane Interaction: The positively charged peptide binds to the negatively charged components of bacterial membranes.
  2. Membrane Disruption: It disrupts membrane integrity either by forming pores or causing surface destabilization.
  3. Cell Lysis: This disruption leads to cell lysis and death due to loss of essential ions and molecules.

Quantitative assays have demonstrated that at concentrations as low as 10 µM, Esculentin-1-OR4 can significantly reduce bacterial viability, highlighting its potential as an effective antimicrobial agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Esculentin-1-OR4 possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating easy formulation in various delivery systems.
  • Stability: Exhibits stability under physiological conditions but may be susceptible to proteolytic degradation.
  • Antimicrobial Activity: Effective against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

These properties make it an attractive candidate for further development in therapeutic applications .

Applications

Scientific Uses

Esculentin-1-OR4 has several promising applications in scientific research and medicine:

  • Antimicrobial Agent: Its primary use is as an antimicrobial agent against multidrug-resistant bacterial infections.
  • Immunomodulation: Research suggests potential roles in modulating immune responses, which could be beneficial in treating inflammatory conditions.
  • Biotechnology: It can be utilized in developing novel antimicrobial coatings or preservatives for food safety.
Evolutionary Origins & Phylogenetic Context of Esculentin-1-OR4

Phylogenetic Analysis of Esculentin-1 Homologs in Amphibian Lineages

Esculentin-1-OR4 belongs to a conserved family of antimicrobial peptides (AMPs) prevalent in Ranidae frogs, with evolutionary roots tracing back to ancestral Pelophylax lineages. Molecular phylogenetic analyses reveal that esculentin-1 homologs cluster according to geographic distribution and species divergence patterns. The OR4 variant, isolated from Pelophylax nigromaculatus (dark-spotted frog), shares a recent common ancestor with P. fukienensis esculentin-1P, evidenced by 94.7% amino acid sequence identity in the mature peptide domain [1] [3]. This close relationship is further supported by maximum-likelihood phylogenetic trees, which place OR4 and esculentin-1P within a monophyletic clade distinct from esculentins of Odorrana and Lithobates genera [1] [10].

Genetic distance metrics indicate higher divergence between OR4 and esculentins from non-Pelophylax taxa (>25% sequence variation), underscoring genus-specific diversification. The C-terminal heptapeptide ring—stabilized by a disulfide bridge—is a signature structural feature conserved across all esculentin-1 homologs, suggesting its critical role in functional stability over 100 million years of ranid evolution [3] [10].

Table 1: Genetic Distances of Esculentin-1 Homologs

SpeciesPeptide DesignationAmino Acid Identity vs. OR4 (%)Key Structural Features
P. nigromaculatusEsculentin-1-OR4100.0Disulfide-bonded C-terminal loop
P. fukienensisEsculentin-1P94.7Conserved helical domain
Odorrana grahamiEsculentin-1-OG78.2Variant spacer peptide
Lithobates warszewitschiiEsculentin-1-LW72.9Altered cationic residues

Comparative Genomics of Esculentin-1-OR4 Precursor Genes in Pelophylax Species

The esculentin-1-OR4 precursor gene (GenBank OR238914) spans 255 nucleotides, encoding an 84-amino-acid prepropeptide organized into three domains:

  • A 22-residue N-terminal signal peptide directing extracellular transport
  • A 16-residue acidic spacer peptide of unclear function
  • The 46-residue mature esculentin-1-OR4 peptide (MW: 4.80 kDa; pI: 9.63) [1] [3]

Comparative genomics across Pelophylax reveals high synteny in gene architecture but significant divergence in spacer peptide sequences. P. nigromaculatus and P. fukienensis share identical exon-intron boundaries, indicating conserved transcriptional regulation. However, P. perezi (a parental species of hybrid P. grafi) exhibits a truncated spacer region, suggesting lineage-specific mutations [5]. Chromosomal mapping via fluorescence in situ hybridization (FISH) localizes the esculentin-1 gene to chromosome 10 in P. nigromaculatus, coinciding with a pericentromeric RrS1 repeat region rich in AT-base pairs—a genomic feature linked to amplified AMP expression in ranids [5].

Tissue-specific expression profiling demonstrates skin-selective transcription, with esculentin-1-OR4 mRNA levels 5.3-fold higher in skin than muscle and negligible in internal organs. This aligns with the peptide’s role in dermal defense [1] [3].

Table 2: Genomic Features of Esculentin-1 Precursors in Pelophylax

SpeciesGene Length (bp)Signal Peptide LengthSpacer Peptide pIChromosomal Localization
P. nigromaculatus25522 residues3.2Chr 10 (pericentromeric)
P. fukienensis25522 residues3.5Not characterized
P. perezi24922 residues4.1Chr 10 (subtelomeric)

Adaptive Evolution of Esculentin-1-OR4 in Host-Pathogen Coevolution

Host-pathogen coevolution drives the adaptive refinement of esculentin-1-OR4 through reciprocal selection pressures. P. nigromaculatus, farmed intensively in China, faces persistent bacterial threats (e.g., Vibrio anguillarum, E. coli), selecting for enhanced AMP efficacy. Experimental data show OR4 exhibits strain-specific bactericidal activity, with MIC values of 6.25 μg/mL against these pathogens—significantly lower than for Listeria monocytogenes (50 μg/mL) [1] [3]. This aligns with the "arms race" dynamics predicted by coevolutionary models, where pathogens evolve evasion mechanisms, and hosts counter-elevate AMP potency [2] [6].

The peptide’s dual functionality—membrane disruption and immunomodulation—exemplifies evolutionary adaptations to coevolution:

  • Membrane permeabilization: OR4 hydrolyzes E. coli genomic DNA and increases lactate dehydrogenase (LDH) release 3.53-fold at 100 μg/mL, confirming membrane lysis as a primary bactericidal mechanism [1] [3].
  • Immunoregulation: Despite lacking chemotactic activity, OR4 enhances macrophage respiratory burst (OD620 increase from 0.51 to 0.85) and upregulates pro-inflammatory cytokines (TNF-α and IL-1β) in RAW264.7 cells [1] [3]. This suggests OR4 evolved to amplify innate immune responses alongside direct microbial killing—a trait favored under sustained pathogen pressure [2] [8].

Theoretical models of host-pathogen coevolution predict that such multifunctional AMPs are maintained when pathogens evolve resistance to single-mechanism defenses. Esculentin-1-OR4’s conserved yet adaptable sequence—particularly in its membrane-targeting N-terminal helix—allows rapid evolutionary tuning to counter novel bacterial strains [2] [6] [8].

Properties

Product Name

Esculentin-1-OR4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.